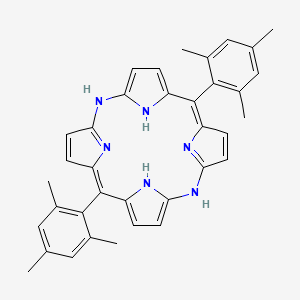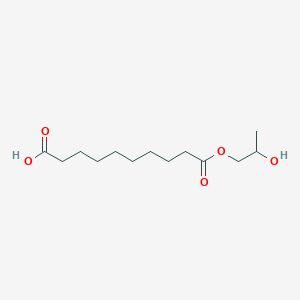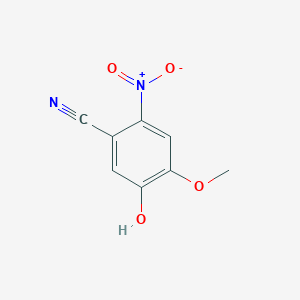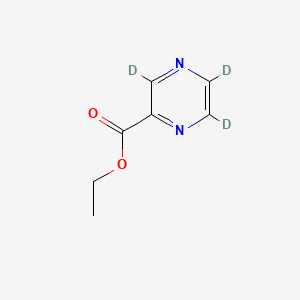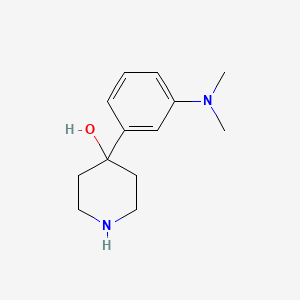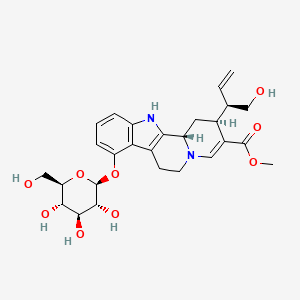
5'-Demethoxycyrtonesin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Demethoxycyrtonesin A is a natural compound with the molecular formula C25H24O6 and a molecular weight of 420.45 g/mol. It is a phenanthro [2,3-b]furan derivative, known for its promising therapeutic potential in studying various diseases such as cancer and neurodegenerative disorders. This compound has been extensively researched for its ability to target specific cellular pathways and inhibit tumor growth, making it a valuable asset in the biomedical industry.
Vorbereitungsmethoden
The synthesis of 5’-Demethoxycyrtonesin A involves several steps, typically starting with the preparation of the phenanthro [2,3-b]furan core. The synthetic route includes the following steps:
Formation of the phenanthro [2,3-b]furan core: This is achieved through a series of cyclization reactions.
Hydroxylation and methoxylation:
Final purification: The compound is purified using techniques like column chromatography to achieve a high purity level.
Analyse Chemischer Reaktionen
5’-Demethoxycyrtonesin A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The hydroxyl and methoxy groups in 5’-Demethoxycyrtonesin A can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5’-Demethoxycyrtonesin A has a wide range of scientific research applications, including:
Biology: The compound is studied for its ability to modulate cellular pathways and its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel drugs and therapies, leveraging its unique chemical properties and biological activities.
Wirkmechanismus
The mechanism of action of 5’-Demethoxycyrtonesin A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. The compound’s ability to modulate these pathways leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells. Additionally, it may interact with neuroprotective pathways, making it a potential candidate for treating neurodegenerative disorders.
Vergleich Mit ähnlichen Verbindungen
5’-Demethoxycyrtonesin A can be compared with other phenanthro [2,3-b]furan derivatives and natural phenolic compounds. Similar compounds include:
Cyrtonesin A: Another phenanthro [2,3-b]furan derivative with similar biological activities but different substitution patterns.
Curcumin: A natural phenolic compound with anti-inflammatory and anticancer properties.
Resveratrol: A stilbenoid with antioxidant and anticancer activities.
The uniqueness of 5’-Demethoxycyrtonesin A lies in its specific substitution pattern and its ability to target unique cellular pathways, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C25H24O6 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
9-(4-hydroxy-3-methoxyphenyl)-10-(hydroxymethyl)-11-methoxy-5,6,9,10-tetrahydronaphtho[1,2-f][1]benzofuran-3-ol |
InChI |
InChI=1S/C25H24O6/c1-29-20-11-15(5-8-19(20)28)24-18(12-26)23-21(31-24)10-14-4-3-13-9-16(27)6-7-17(13)22(14)25(23)30-2/h5-11,18,24,26-28H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
CNSFVRRYBBNAGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C=C4CCC5=C(C4=C3OC)C=CC(=C5)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


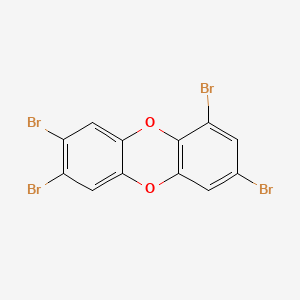

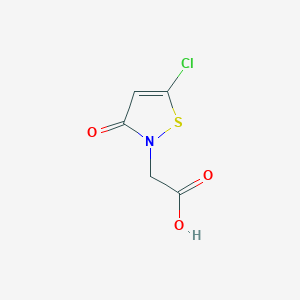
![N-[(-)-Jasmonoyl]-(L)-leucine](/img/structure/B13444746.png)

